molecular formula C9H11N3O B1384578 2-(propan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one CAS No. 2060058-22-0

2-(propan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one

Cat. No.: B1384578
CAS No.: 2060058-22-0
M. Wt: 177.2 g/mol
InChI Key: HBSZMCLICNLEIP-UHFFFAOYSA-N
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Description

2-(propan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of oncology. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(propan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a pyrimidine derivative with an isopropyl-substituted amine in the presence of a cyclizing agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(propan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce a fully saturated pyrrolopyrimidine .

Scientific Research Applications

2-(propan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its interactions with various enzymes and receptors.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(propan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. It is known to inhibit enzymes such as poly (ADP-ribose) polymerase-1 (PARP-1), which plays a crucial role in DNA repair. By inhibiting PARP-1, this compound can induce DNA damage in cancer cells, leading to cell death. The compound’s structure allows it to bind to the active site of the enzyme, preventing its normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(propan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one is unique due to its specific isopropyl substitution, which enhances its binding affinity to certain biological targets. This structural feature distinguishes it from other pyrrolopyrimidine derivatives and contributes to its potent biological activities .

Properties

IUPAC Name

2-propan-2-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-5(2)7-11-8-6(3-4-10-8)9(13)12-7/h3-5H,1-2H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSZMCLICNLEIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C=CN2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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